molecular formula C13H17N7O9S2 B12384541 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane

Cat. No.: B12384541
M. Wt: 479.5 g/mol
InChI Key: DSFCQELICDUMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane is a highly fluorescent dye known for its application in marking nerve cells. This compound is often referred to as Lucifer Yellow CH in scientific literature. It is membrane impermeable and highly dissociated at physiological pH values, making it a valuable tool in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane involves its ability to bind to specific cellular components and emit fluorescence upon excitation. This property allows researchers to visualize and track cellular processes in real-time. The compound’s molecular targets include various cellular structures, and its pathways involve the absorption and emission of light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane is unique due to its high fluorescence intensity, membrane impermeability, and stability under physiological conditions. These properties make it particularly suitable for long-term studies and applications in various scientific fields .

Properties

Molecular Formula

C13H17N7O9S2

Molecular Weight

479.5 g/mol

IUPAC Name

6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane

InChI

InChI=1S/C13H11N5O9S2.2H3N/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);2*1H3

InChI Key

DSFCQELICDUMTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.